(8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Beschreibung
This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a fused tetracyclic structure with a ketone group at positions 3 and 15. Its stereochemistry (8S,9S,10R,14S) and substituents—13-ethyl and 11-methylidene—distinguish it from related steroids and terpenoids. The ethyl group enhances lipophilicity, while the methylidene moiety introduces rigidity into the structure.
Eigenschaften
IUPAC Name |
(8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-17,19H,2-9,11H2,1H3/t15-,16-,17-,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUOYDLHCFPVMW-XFAGIWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2=O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743239 | |
| Record name | (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54024-17-8 | |
| Record name | (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,3bS,9aR,9bS,11aS)â??11aâ??ethylâ??10â??methylideneâ?? 1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHâ??cyclopenta[a]phenanthreneâ??1,7â??dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of suitable precursors.
Functional Group Transformations: Introduction of the ethyl and methylene groups through various functional group transformations.
Purification: Purification of the final product using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the methylene group to a carbonyl group using oxidizing agents.
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents.
Substitution: Substitution of the ethyl group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Hormonal Activity
This compound is structurally related to several steroid hormones and has been studied for its potential as a progestin . Progestins are synthetic hormones that mimic the effects of progesterone and are used in contraceptives and hormone replacement therapies. Research indicates that compounds with similar structures can bind to progesterone receptors and exhibit hormonal activity.
Case Study: Etonogestrel
Etonogestrel is a well-known progestin that shares structural similarities with the compound . Studies have shown that modifications in the structure can significantly alter the binding affinity and biological activity of progestins. The specific configuration of the (8S,9S) stereocenters may enhance or inhibit its effectiveness as a contraceptive agent .
1.2 Anticancer Properties
Recent research has indicated that compounds related to this structure may exhibit anticancer properties . For instance, certain derivatives have shown promise in inhibiting the growth of hormone-dependent cancers such as breast cancer. The mechanism often involves modulation of estrogen or androgen receptor pathways.
Case Study: Breast Cancer Cell Lines
In vitro studies have demonstrated that compounds with similar structural motifs can induce apoptosis in breast cancer cell lines by disrupting hormonal signaling pathways. This suggests a potential application for (8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione in targeted cancer therapies .
Wirkmechanismus
The mechanism of action of (8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its stereochemistry and substituents. Below is a comparative analysis with key analogs:
Stereochemical Variations
- and highlight stereoisomers with differing hydroxylation patterns (e.g., 6-fluoro, 11,17-dihydroxy in ). These modifications drastically alter receptor binding and pharmacokinetics compared to the target compound’s non-hydroxylated structure.
- describes a compound with a (R)-6-methylheptan-2-yl chain, introducing chirality that may enhance enantioselective interactions in biological systems.
Physicochemical Properties
- Lipophilicity : The benzyl-substituted analog () has a higher XLogP3 (4.5) than the target compound (estimated ~3.8), suggesting greater membrane penetration.
- Hydrogen Bonding : The target compound’s two ketone groups (TPSA ~34.1 Ų) provide moderate polarity, contrasting with hydroxylated analogs (e.g., entries with TPSA up to 80 Ų) that exhibit higher solubility .
Biologische Aktivität
The compound (8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione , also known by its CAS number 54024-17-8 , is a complex organic molecule with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 298.419 g/mol . Key physical properties include:
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 460.9 ± 45.0 °C
- Flash Point : 171.5 ± 25.7 °C
These properties suggest that the compound is relatively stable under standard conditions and may have specific applications in pharmacology and organic synthesis.
Research indicates that this compound may exhibit various biological activities including:
- Anticancer Properties : Studies have shown that compounds with similar structural features can inhibit cancer cell proliferation through apoptosis and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Certain derivatives demonstrate the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry reported that structurally related compounds to this molecule exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Anti-inflammatory Activity :
- Pharmacological Studies :
Data Table: Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
